molecular formula C22H22O2 B12534784 Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)- CAS No. 652991-07-6

Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)-

Cat. No.: B12534784
CAS No.: 652991-07-6
M. Wt: 318.4 g/mol
InChI Key: XMPYSCNBUFBPOL-LIKPIUCQSA-N
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Description

Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)- is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its structure consists of a bicyclo[2.2.2]octa-2,5-diene core with two phenylmethoxy groups attached at the 7 and 8 positions, and it exists in the (7R,8R) enantiomeric form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)- typically involves a Diels-Alder reaction. This reaction is carried out between optically active 5,6-bis(benzyloxy)cyclohexa-1,3-diene and suitable dienophiles . The reaction conditions often include the use of solvents such as acetic acid and controlled temperatures to ensure the desired enantiomeric purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and reagents, and employing techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylmethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding alkanes.

Scientific Research Applications

Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)- involves its interaction with specific molecular targets. The phenylmethoxy groups can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can enhance its stability and specificity in binding to targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7R,8R)- is unique due to its specific substitution pattern and enantiomeric form, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in research and industry.

Properties

CAS No.

652991-07-6

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

(7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]octa-2,5-diene

InChI

InChI=1S/C22H22O2/c1-3-7-17(8-4-1)15-23-21-19-11-13-20(14-12-19)22(21)24-16-18-9-5-2-6-10-18/h1-14,19-22H,15-16H2/t19?,20?,21-,22-/m1/s1

InChI Key

XMPYSCNBUFBPOL-LIKPIUCQSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H](C3C=CC2C=C3)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2C3C=CC(C2OCC4=CC=CC=C4)C=C3

Origin of Product

United States

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